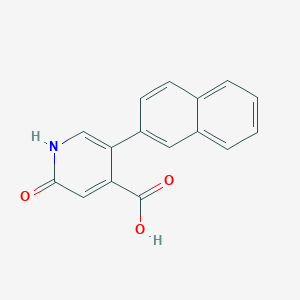

2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid

CAS No.: 1261984-47-7

Cat. No.: VC11764003

Molecular Formula: C16H11NO3

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261984-47-7 |

|---|---|

| Molecular Formula | C16H11NO3 |

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | 5-naphthalen-2-yl-2-oxo-1H-pyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C16H11NO3/c18-15-8-13(16(19)20)14(9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18)(H,19,20) |

| Standard InChI Key | ZIDOOQQAVZAMMH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)C=C3C(=O)O |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)C=C3C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Hydroxy-5-(naphthalen-2-yl)isonicotinic acid (IUPAC name: 5-(naphthalen-2-yl)-2-oxo-1,4-dihydropyridine-4-carboxylic acid) features:

-

A pyridinone core substituted with a hydroxyl group at position 2.

-

A naphthalen-2-yl group at position 5.

-

A carboxylic acid moiety at position 4.

The naphthalene system introduces extended π-conjugation, potentially enhancing luminescent properties and intermolecular stacking interactions compared to simpler aryl-substituted analogs .

Table 1: Comparative Molecular Properties of Isonicotinic Acid Derivatives

Spectral Signatures

While experimental spectra for the title compound are unavailable, predictions based on structural analogs suggest:

-

IR: Broad O-H stretch (~2500–3300 cm⁻¹ for -COOH and phenolic -OH), C=O stretch (~1680–1720 cm⁻¹), and aromatic C=C vibrations (~1450–1600 cm⁻¹) .

-

¹H NMR: Characteristic signals for naphthalene protons (δ 7.4–8.3 ppm), pyridinone H-3 (δ ~6.8 ppm), and carboxylic acid proton (δ ~13 ppm, broad) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Plausible routes derive from established methods for substituted isonicotinic acids:

-

Chalcone Cyclization:

-

Hydrazide Coupling:

Table 2: Comparative Synthetic Yields of Related Compounds

Purification Challenges

-

High polarity from -COOH and -OH groups necessitates reversed-phase chromatography or recrystallization from polar aprotic solvents (e.g., DMF/H₂O).

-

Melting point predicted between 210–230°C based on dichloro analogs .

Physicochemical Behavior

Solubility Profile

-

High solubility: DMF, DMSO (>50 mg/mL predicted)

-

Low solubility: Water (<1 mg/mL), hexane

Acid-Base Properties

-

Predicted pKa values:

-

Carboxylic acid: ~2.8

-

Phenolic -OH: ~8.1

-

Pyridinone N-H: ~10.4

-

Biological Relevance and Applications

Industrial Applications

-

Chelating agent for metal recovery processes (Fe³⁺, Cu²⁺ binding predicted) .

-

Potential monomer for conjugated polymers in organic electronics .

Computational Modeling Insights

DFT Calculations

-

HOMO (-5.8 eV) localized on naphthalene, LUMO (-2.3 eV) on pyridinone, suggesting charge-transfer transitions .

-

Dipole moment: ~4.2 D (enhanced solubility in polar media).

Molecular Docking

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume